molecular formula C10H10ClFO2 B15321330 3-(2-Chloro-5-fluorophenyl)butanoic acid

3-(2-Chloro-5-fluorophenyl)butanoic acid

Cat. No.: B15321330
M. Wt: 216.63 g/mol
InChI Key: IVGJUDSKZIPKAY-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-fluorophenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a chlorinated and fluorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-5-fluorophenyl)butanoic acid typically involves the reaction of 2-chloro-5-fluorobenzene with butanoic acid derivatives under specific conditions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This reaction involves the use of palladium catalysts and boronic acid derivatives to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloro-5-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Chloro-5-fluorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.

    Industry: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

  • 3-Chloro-2-fluorophenylboronic acid
  • 5-Chloro-2-fluorophenylboronic acid

Comparison: Compared to similar compounds, 3-(2-Chloro-5-fluorophenyl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms on the phenyl ring enhances its potential for diverse chemical transformations and applications.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

3-(2-chloro-5-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H10ClFO2/c1-6(4-10(13)14)8-5-7(12)2-3-9(8)11/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

IVGJUDSKZIPKAY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=C(C=CC(=C1)F)Cl

Origin of Product

United States

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